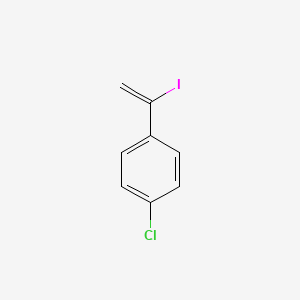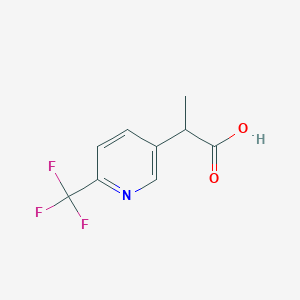
1-Chloro-4-(1-iodoethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(1-iodoethenyl)benzene is an organic compound with the molecular formula C8H6ClI It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the para position relative to a vinyl group substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-iodoethenyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution and halogenation reactions. One common method involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where benzene derivatives are treated with halogenating agents under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(1-iodoethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or hydroxides.
Oxidation and Reduction Reactions: The vinyl group in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the vinyl group to an ethyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(1-iodoethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to undergo various chemical transformations.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(1-iodoethenyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution reactions, while the vinyl group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-Chloro-4-iodobenzene: Similar structure but lacks the vinyl group.
1-Chloro-4-ethylbenzene: Similar structure with an ethyl group instead of a vinyl group.
1-Bromo-4-(1-iodoethenyl)benzene: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-4-(1-iodoethenyl)benzene is unique due to the presence of both chlorine and iodine atoms along with a vinyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C8H6ClI |
|---|---|
Peso molecular |
264.49 g/mol |
Nombre IUPAC |
1-chloro-4-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6ClI/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 |
Clave InChI |
GAWXDWAIZJRELG-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=C(C=C1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R,5R)-4-[(2,4-Dichlorophenyl)methoxy]-5-{[(2,4-dichlorophenyl)methoxy]methyl}-2-methoxyoxolan-3-one](/img/structure/B13641993.png)
![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13641997.png)
![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)

![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)



![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)




